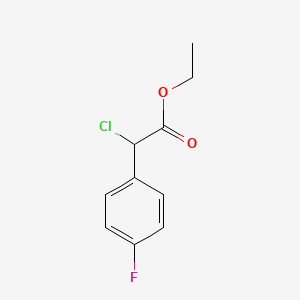

![molecular formula C20H23NO6S B2489448 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327176-89-5](/img/structure/B2489448.png)

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Research on similar compounds emphasizes the importance of specific reactions and conditions for synthesis. For example, the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene highlights the intricate methods used to produce materials with specific properties, including photochromic behavior induced by illumination with light (Ortyl, Janik, & Kucharski, 2002). Such methodologies could potentially be adapted for the synthesis of the target compound, emphasizing controlled polymerization and functionalization techniques.

Molecular Structure Analysis

The study of similar compounds' molecular and crystal structures, such as the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, provides insights into structural analyses pertinent to understanding the target compound's molecular geometry and electronic properties (Shabir et al., 2020). Such analyses can elucidate the effects of substituents on molecular stability and reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar functional groups can inform the reactivity of the target compound. The competitive formation of various heterocyclic structures from reactions involving vinyl sulfones illustrates the complex reactivity these molecules can exhibit, which may be relevant when considering the functional groups present in the target molecule (Vasin et al., 2015).

Physical Properties Analysis

The synthesis and thermal properties of copolymers, such as those from 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate, offer a window into understanding the physical properties that might be expected from the target compound, including its behavior under different thermal conditions (Mary & Reddy, 1991).

Chemical Properties Analysis

Investigations into the synthesis and reactivity of related acrylate compounds, such as the base-promoted in situ generation of methyl acrylate from dimethyl 3, 3'-dithiodipropionate, highlight mechanisms that could be relevant to understanding the chemical behavior of the target compound (Hamel & Girard, 2000). Such studies point to the nuanced ways in which the compound might undergo transformations under specific conditions.

Aplicaciones Científicas De Investigación

Cardioprotective Applications

Reduction of Myocardial Infarct Size : A novel indole derivative, C6458, demonstrated cardioprotective efficacy by significantly reducing myocardial infarct size and malondialdehyde levels, indicators of oxidative damage, in rabbits undergoing ischemia-reperfusion. The compound's antioxidant and free radical scavenging properties contribute to its protective effects on the myocardium (Andreadou et al., 2002).

Biochemical Interactions and Metabolism

Metabolism and Toxicity Studies :

- Methylsulfonylmethane Sulfur Integration : Research on methylsulfonylmethane (MSM) suggested its potential as a sulfur source for essential animal amino acids, indicating a role in the natural sulfur cycle and biochemical pathways in animals and microorganisms (Richmond, 1986).

- Inhibition of Xanthine Oxidoreductase : Y-700, a novel inhibitor, showed potent activity against xanthine oxidoreductase, a crucial enzyme in purine metabolism, offering insights into treatments for hyperuricemia and related diseases (Fukunari et al., 2004).

Therapeutic and Pharmacological Insights

Novel Compounds and Therapeutic Effects :

- Atopic Dermatitis Treatment : A synthesized chemical, (E)-2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl-3-(3,4-dimethoxyphenyl) acrylate (CSH), showed promising results in treating atopic dermatitis. The compound inhibited inflammatory responses and showed effects comparable to dexamethasone, opening avenues for novel treatments (Kim et al., 2012).

- Antiulcer Effects : 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511) was found to exhibit significant antiulcer effects in experimental gastric and duodenal ulcers, offering a potential new class of antiulcer compounds (Asano et al., 1990).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and possible reactions, and exploration of its potential uses.

Propiedades

IUPAC Name |

methyl (Z)-3-(3,4-dimethoxyanilino)-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6S/c1-13-6-8-16(10-14(13)2)28(23,24)19(20(22)27-5)12-21-15-7-9-17(25-3)18(11-15)26-4/h6-12,21H,1-5H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGKIXDCLCGWJQ-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)

![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)